molecular formula C15H21Cl2N3O B2781074 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline CAS No. 1306147-56-7

2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline

Cat. No.: B2781074
CAS No.: 1306147-56-7
M. Wt: 330.25
InChI Key: FYEKRJIABVEPHM-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline is a complex organic compound with the molecular formula C15H21Cl2N3O. It is characterized by the presence of dichloroaniline and piperidine moieties, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline typically involves the reaction of 2,3-dichloroaniline with 4-[(dimethylamino)methyl]piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: Shares the dichloroaniline moiety but lacks the piperidine group.

    4-[(Dimethylamino)methyl]piperidine: Contains the piperidine group but lacks the dichloroaniline moiety.

Uniqueness

2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline is unique due to the combination of both dichloroaniline and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O/c1-19(2)9-10-3-5-20(6-4-10)15(21)11-7-12(16)14(17)13(18)8-11/h7-8,10H,3-6,9,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEKRJIABVEPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(CC1)C(=O)C2=CC(=C(C(=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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